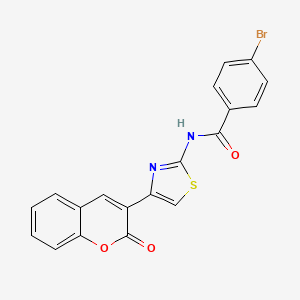

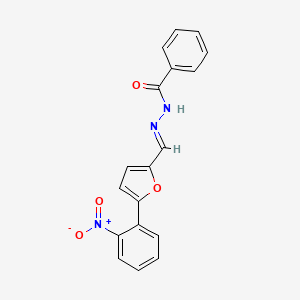

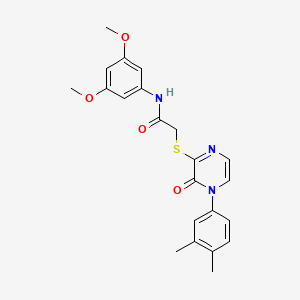

![molecular formula C13H10Cl2O2S3 B2525389 4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 478067-52-6](/img/structure/B2525389.png)

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" appears to be a derivative of thieno[2,3-b]thiopyran, which is a heterocyclic compound. The papers provided do not directly discuss this compound but provide insights into the synthesis and properties of related thieno[2,3-b]thiopyran derivatives. These derivatives are of interest due to their potential pharmacological properties and use as intermediates in the synthesis of various drugs.

Synthesis Analysis

The synthesis of related compounds involves starting from 2-mercaptothiophene and crotonic acid to produce intermediates such as 3-(2-mercaptothiophene)butanoic acid, which is then cyclized using phosphorus pentoxide to yield 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyrane-4-one . Another method involves chlorination with thionyl chloride and cyclization with anhydrous aluminium chloride to produce 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyrane-4-one-2-sulfonamide . These methods indicate that the synthesis of the compound would likely involve similar steps of cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]thiopyran derivatives is confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques would be essential in confirming the structure of "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" by identifying its functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-b]thiopyran derivatives can include chlorosulfonylation, amination, and reactions with sulfuryl chloride . These reactions lead to the introduction of various substituents and functional groups, which can significantly alter the chemical properties of the resulting compounds. The compound would likely undergo similar reactions, which could be used to further modify its structure for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]thiopyran derivatives are influenced by their molecular structure. The introduction of different substituents, such as chloro groups or sulfonamide groups, can affect properties like solubility, melting point, and reactivity . The specific properties of "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" would need to be determined experimentally, but it can be inferred that the presence of dichlorophenyl and sulfanyl groups would impact its chemical behavior and potential applications in drug synthesis or other areas.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Sulfonamide Derivatives : Research has focused on the synthesis of sulfonamide derivatives, including processes involving thieno[2,3-b]thiopyran derivatives. For instance, the synthesis of 4-hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, a dorzolamide hydrochloride intermediate, demonstrates the multi-step synthesis involving addition, cyclization, and amination reactions, highlighting the compound's relevance in creating sulfonamide-based therapeutics L. Lei, 2007.

Advanced Organic Synthesis Techniques : The development of fused heterocyclic systems from tetrahydro-4H-thiopyran-4-ones, which are structurally related to the compound of interest, showcases the versatility of these frameworks in generating diverse organic structures. Such research underlines the synthetic utility of thieno[2,3-b]thiopyran derivatives in creating complex organic molecules A. M. El-Ghanam, 2006.

Lipase Catalysis for Enantiomer Preparation : The kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase emphasizes the importance of enzymatic methods in obtaining enantiomerically pure compounds. This research signifies the role of thieno[2,3-b]thiopyran derivatives in stereochemical studies and enantioselective syntheses Mihaela C. Turcu et al., 2009.

Chemical Properties and Reactions

Electrochemical and Photophysical Studies : Investigations into the electrochemical behavior and photoisomerization of thiopyran derivatives, including those with electron-withdrawing or donating groups, shed light on their potential in material sciences, such as in the development of photoresponsive materials. These studies contribute to understanding the fundamental chemical properties that govern the behavior of thieno[2,3-b]thiopyran derivatives under various conditions F. Jafarpour et al., 2008.

Chemiluminescence from Sulfanyl-Substituted Compounds : The base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, derived from thiophene compounds, highlights the potential application of thieno[2,3-b]thiopyran derivatives in developing chemiluminescent probes and materials N. Watanabe et al., 2010.

Mécanisme D'action

Target of Action

The primary target of 4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is carbonic anhydrase , an enzyme that plays a crucial role in the regulation of pH and fluid balance in the body .

Mode of Action

This compound acts as a carbonic anhydrase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the normal physiological processes that rely on this reaction .

Biochemical Pathways

By inhibiting carbonic anhydrase, the compound affects several biochemical pathways. The most notable is the regulation of intraocular pressure . Carbonic anhydrase plays a key role in the production of aqueous humor, the fluid in the eye. By inhibiting this enzyme, the compound reduces the production of this fluid, thereby lowering intraocular pressure .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of this compound is the reduction of intraocular pressure . This makes it a potential candidate for the treatment of conditions like glaucoma , where elevated intraocular pressure can lead to damage to the optic nerve and loss of vision .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the binding of the compound to carbonic anhydrase. Additionally, the presence of other substances that bind to the same enzyme can affect the compound’s efficacy .

Propriétés

IUPAC Name |

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2S3/c14-9-2-1-3-10(15)12(9)19-11-5-7-20(16,17)13-8(11)4-6-18-13/h1-4,6,11H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBGBNQFWWYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1SC3=C(C=CC=C3Cl)Cl)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

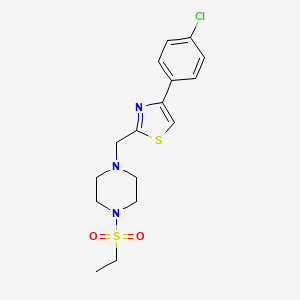

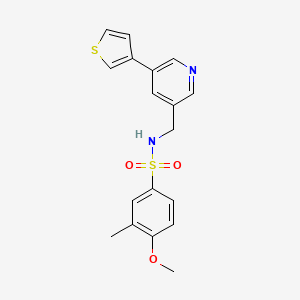

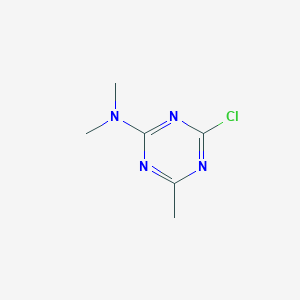

![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)

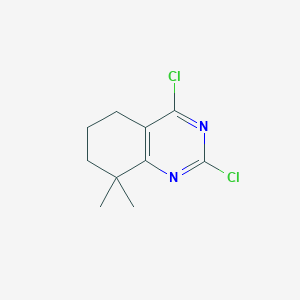

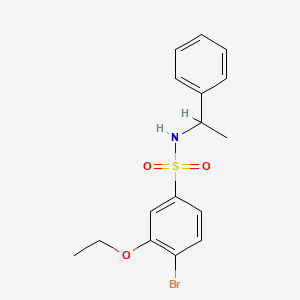

![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)

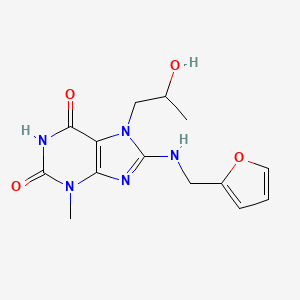

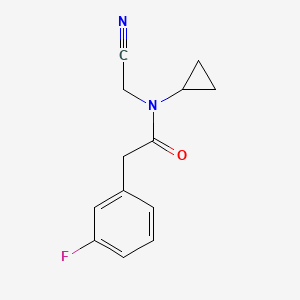

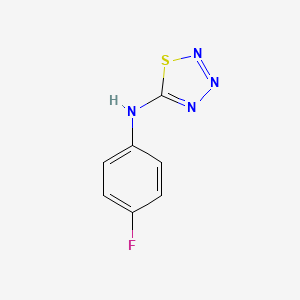

![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)